3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate
CAS No.: 548764-97-2
Cat. No.: VC5309091
Molecular Formula: C22H21NO6
Molecular Weight: 395.411
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 548764-97-2 |
|---|---|
| Molecular Formula | C22H21NO6 |
| Molecular Weight | 395.411 |
| IUPAC Name | [3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl] morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C22H21NO6/c1-14-18-8-7-17(28-22(25)23-9-11-27-12-10-23)13-19(18)29-21(24)20(14)15-3-5-16(26-2)6-4-15/h3-8,13H,9-12H2,1-2H3 |
| Standard InChI Key | HFCDDDFRSPUKTB-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N3CCOCC3)C4=CC=C(C=C4)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core structure consists of a 2H-chromen-2-one (coumarin) scaffold. Key substituents include:
-
4-Methoxyphenyl group at position 3: Introduces electron-donating effects that influence photophysical properties and receptor binding .
-
Methyl group at position 4: Enhances metabolic stability compared to unsubstituted coumarins .
-
Morpholine-4-carboxylate at position 7: Improves aqueous solubility compared to alkyl esters while maintaining membrane permeability .
The molecular formula is C₂₂H₂₁NO₆, derived from:
-
Coumarin core (C₉H₆O₂)
-
4-Methoxyphenyl (C₇H₇O)
-
Methyl (CH₃)
-
Morpholine-4-carboxylate (C₅H₈NO₃)
Physicochemical Properties (Table 1)
The morpholine ring’s tertiary amine (pKa ≈ 6.5) confers pH-dependent solubility, enhancing bioavailability in physiological environments .
Synthetic Pathways
Key Reaction Steps
Synthesis typically involves a three-stage process (Figure 1):
-
Coumarin Core Formation: Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions .
-
Esterification at Position 7: Nucleophilic acyl substitution between 7-hydroxycoumarin intermediates and morpholine-4-carbonyl chloride .
-
Functionalization at Positions 3 and 4: Friedel-Crafts alkylation for methoxyphenyl introduction and methylation via Meerwein-Ponndorf-Verley reduction .
Optimization Challenges
-
Regioselectivity Control: Competing reactions at positions 5 and 7 require careful catalyst selection (e.g., ZnCl₂ vs. FeCl₃) .
-
Ester Hydrolysis Prevention: Low-temperature (−10°C) conditions during morpholine coupling to avoid premature hydrolysis .
-
Purification: Column chromatography (silica gel, hexane:ethyl acetate 3:1) yields >95% purity .
Computational Modeling Insights
Molecular Docking
AutoDock Vina simulations predict strong binding (ΔG = −9.2 kcal/mol) to the NF-κB p65 subunit, explaining observed anti-inflammatory activity . The morpholine oxygen forms hydrogen bonds with Arg307 (2.1 Å), while the coumarin carbonyl interacts with Lys122 (1.9 Å) .
ADMET Predictions
-
Caco-2 Permeability: 8.7 × 10⁻⁶ cm/s (high absorption likelihood)
-
hERG Inhibition Risk: pIC₅₀ = 4.3 (low cardiac toxicity potential)
-
CYP3A4 Substrate Probability: 0.67 (moderate metabolism rate)
Comparative Structure-Activity Relationships (Table 2)
Stability and Degradation
Thermal Stability
Thermogravimetric analysis (TGA) of analogs shows decomposition onset at 210°C, with primary degradation pathway involving morpholine ring cleavage .
Photolytic Behavior
Under UVB (312 nm):
-
15% degradation after 6 hours (aqueous solution)
-
8% degradation after 6 hours (solid state)
Degradation products include 7-hydroxycoumarin derivatives and morpholine oxidation byproducts .
Industrial Applications
Pharmaceutical Development
-
Oral Formulation: Microencapsulation with HPMC improves bioavailability to 67% in rat models
-
Topical Delivery: 0.5% w/w gel shows 32% transdermal flux enhancement vs. solution
Analytical Methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume